molecular formula C8H9NO5 B12434737 Ethyl 2-methyl-5-nitrofuran-3-carboxylate CAS No. 68967-34-0

Ethyl 2-methyl-5-nitrofuran-3-carboxylate

Cat. No.: B12434737
CAS No.: 68967-34-0
M. Wt: 199.16 g/mol
InChI Key: KZFGYEFENLTRQC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-nitrofuran-3-carboxylate is an organic compound with the molecular formula C8H9NO5. It belongs to the class of nitrofurans, which are known for their diverse biological activities. This compound is characterized by a furan ring substituted with a nitro group, a methyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-nitrofuran-3-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of 2-methylfuran using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The resulting nitro compound is then esterified with ethanol to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts such as graphene oxide can enhance the efficiency of the esterification step .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-nitrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the furan ring .

Scientific Research Applications

Ethyl 2-methyl-5-nitrofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-nitrofuran-3-carboxylate involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, proteins, and other cellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 2-methyl-5-nitrofuran-3-carboxylate can be compared with other nitrofuran derivatives such as:

  • Methyl 5-nitrofuran-2-carboxylate
  • 2-Acetyl-5-nitrofuran
  • 5-Nitrofuran-2-carbaldehyde

These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

68967-34-0

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl 2-methyl-5-nitrofuran-3-carboxylate

InChI

InChI=1S/C8H9NO5/c1-3-13-8(10)6-4-7(9(11)12)14-5(6)2/h4H,3H2,1-2H3

InChI Key

KZFGYEFENLTRQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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